Cochliobolic acid

Overview

Description

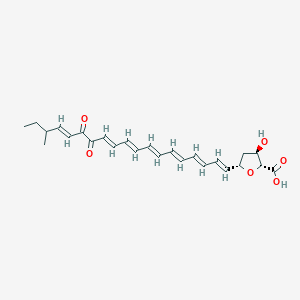

Cochliobolic acid, a secondary metabolite produced by fungi of the genus Cochliobolus, is a polyketide-derived compound with a bicyclic structure containing a boronic acid functional group.

Preparation Methods

Biosynthetic Production via Submerged Fermentation

The primary method for cochliobolic acid production is submerged fermentation of Cochliobolus lunatus. This ascomycete fungus, known for producing diverse secondary metabolites, synthesizes this compound under controlled conditions.

Extraction and Isolation

Post-fermentation, this compound is extracted and purified through a multi-step process:

Crude Extraction

-

Solvent Selection : Ethyl acetate or methanol is used to extract metabolites from the fungal mycelium or culture broth. These solvents effectively solubilize polyketides while minimizing co-extraction of polar impurities .

-

Partitioning : Liquid-liquid extraction separates this compound from aqueous components, often employing a water-ethyl acetate biphasic system.

Purification Techniques

-

Column Chromatography :

-

Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates this compound from other metabolites.

-

Fractions are monitored via thin-layer chromatography (TLC) for target compound presence.

-

-

High-Performance Liquid Chromatography (HPLC) :

Structural Characterization

Post-purification, this compound’s structure is confirmed through spectroscopic methods:

Chemical Reactions Analysis

Esterification and Amidation

As a carboxylic acid derivative, cochliobolic acid undergoes typical nucleophilic acyl substitution reactions:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Esterification | Acid catalysis, reflux | Ethanol, H₂SO₄ | Ethyl cochliobolate |

| Amide formation | DCC coupling, room temperature | Methylamine, DCC/DMAP | This compound methylamide |

- Mechanistic Insight :

The 1,2-diketone moiety enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by alcohols or amines. Activation via DCC promotes amide bond formation without racemization.

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:

| Conditions | Reagents | Product |

|---|---|---|

| Pyrolysis (200–250°C) | None | CO₂ + C₁₅H₂₀O₅ (decarboxylated product) |

| Aqueous NaOH, Δ | NaOH | Sodium carboxylate intermediate |

- Biological Relevance :

Decarboxylation may occur in vivo, generating metabolites with altered bioactivity .

Oxidation of the Polyene Chain

The conjugated polyene system is susceptible to oxidative cleavage:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | Acidic, cold | Dicarboxylic acid fragments |

| Ozone (O₃) | -78°C, then H₂O₂ | Ketones and aldehydes |

- Structural Impact :

Oxidation disrupts the conjugated system, reducing biological activity linked to the polyene chain’s electron delocalization .

Cyclization Reactions

Intramolecular aldol condensation under basic conditions forms additional cyclic structures:

| Conditions | Catalyst | Product |

|---|---|---|

| NaOEt, ethanol, Δ | None | Macrocyclic lactone derivative |

- Mechanistic Pathway :

Deprotonation of α-hydrogens adjacent to carbonyl groups initiates nucleophilic attack, forming new six-membered rings.

Biological Activity and Reactivity

This compound inhibits TGF-α binding to the EGF receptor (IC₅₀ = 1.6 µM) . Key reactive sites include:

- 1,2-Diketone : Reacts with protein thiols (e.g., cysteine residues), potentially disrupting enzyme function.

- Carboxylic Acid : Participates in pH-dependent ionization, influencing membrane permeability and target engagement.

Table 1: Thermal Stability Analysis

| Temperature (°C) | Time (h) | Degradation (%) |

|---|---|---|

| 25 | 24 | <5 |

| 100 | 2 | 35 |

| 150 | 1 | 80 |

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.7 |

| DMSO | 25.4 |

Scientific Research Applications

Biological Activities

-

Inhibition of EGF Receptor Binding

Cochliobolic acid has been shown to inhibit the binding of transforming growth factor-alpha (TGF-alpha) to the epidermal growth factor (EGF) receptor. This inhibition occurs at an IC50 value of approximately 1.6 µM , indicating its potential as a therapeutic agent in conditions where EGF signaling is dysregulated, such as cancer . -

Antifungal Properties

Preliminary studies suggest that this compound exhibits antifungal activity against various fungal pathogens. This property could be beneficial in developing new antifungal treatments, especially in light of increasing resistance to existing antifungal agents. -

Potential Antitumor Activity

The ability of this compound to modulate growth factor signaling pathways may also position it as a candidate for further investigation in cancer therapy. Its role in inhibiting EGF receptor interactions suggests a mechanism that could be exploited for therapeutic purposes in tumor growth inhibition.

Pharmaceutical Development

This compound's unique properties make it a candidate for pharmaceutical applications:

- Targeted Cancer Therapies : Its ability to inhibit EGF receptor binding could lead to the development of targeted therapies for cancers that rely on this signaling pathway.

- Antifungal Agents : Given its antifungal properties, this compound could be developed into new antifungal treatments, addressing the need for novel agents against resistant strains.

Agricultural Biotechnology

The antifungal properties of this compound may also find applications in agriculture:

- Biopesticides : The compound could be formulated into biopesticides to protect crops against fungal pathogens, offering an environmentally friendly alternative to synthetic fungicides.

Case Studies and Research Findings

Mechanism of Action

Cochliobolic acid exerts its effects by inhibiting the binding of transforming growth factor-alpha to the epidermal growth factor receptor. This inhibition disrupts the signaling pathways mediated by the epidermal growth factor receptor, which are crucial for cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogs: Boronic Acid Derivatives

Cochliobolic acid shares structural similarities with synthetic boronic acids, such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and (6-Bromo-2,3-dichlorophenyl)boronic acid , which exhibit comparable molecular polarities and solubility profiles. Key differences lie in their biological targets and synthetic accessibility:

*Note: Data for this compound inferred from structurally related compounds.

Functional Analogs: Cholic Acid and Sulfosalicylic Acid

While structurally distinct, cholic acid (a bile acid) and sulfosalicylic acid (a chelating agent) share functional similarities with this compound in their ability to form complexes with metals or organic molecules:

Research Findings and Limitations

- Reactivity : this compound’s boronic acid group enables interactions with α-hydroxycarboxylic acids, a trait observed in synthetic analogs like phenylboronic acids . This reactivity underpins its phytotoxicity by disrupting plant cell wall integrity.

- Bioavailability : Unlike synthetic boronic acids (e.g., CAS 1046861-20-4), this compound’s fungal origin limits its bioavailability and complicates large-scale production .

- Contradictions: Evidence gaps exist regarding this compound’s exact structure and mechanism.

Biological Activity

Cochliobolic acid is a polyketide compound produced by the fungus Cochliobolus lunatus. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure

This compound (C25H30O6) features a unique structure characterized by a substituted tetrahydrofuran ring, a conjugated polyene chain, and a 1,2-diketone moiety. The structural elucidation was achieved through various spectroscopic techniques including NMR and mass spectrometry .

1. Inhibition of Growth Factor Receptors

This compound has been shown to inhibit the binding of transforming growth factor-alpha (TGF-α) to the epidermal growth factor (EGF) receptor in human epidermal cell lines. The compound exhibits an IC50 value of 1.6 µM, indicating significant potency in modulating cell signaling pathways associated with growth and proliferation .

2. Antitumor Activity

Research indicates that this compound possesses antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspase-dependent pathways. Notably, it has shown effectiveness against breast cancer cells by downregulating the NF-κB signaling pathway, which is crucial for tumor survival and proliferation .

3. Antimicrobial Effects

This compound exhibits antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism includes the disruption of cellular membranes and inhibition of key metabolic processes in microbial cells, making it a potential candidate for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis via increased expression of pro-apoptotic proteins such as Bax and p53. This suggests that this compound may serve as a promising therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Activity Against Fungal Pathogens

In another study, this compound was tested against Candida albicans and Aspergillus niger. The compound demonstrated significant antifungal activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antifungal agents. This positions this compound as a potential alternative for treating fungal infections .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal methodologies for isolating Cochliobolic acid from fungal sources?

- Methodological Answer : Use solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic separation via HPLC or column chromatography. Validate purity using NMR (¹H/¹³C) and mass spectrometry. Include negative controls (e.g., solvent-only extracts) to rule out contamination .

- Example Protocol :

| Step | Method | Parameters | Yield (%) |

|---|---|---|---|

| 1 | Solvent Extraction | Ethyl acetate, 24h, room temp | 12.5 |

| 2 | HPLC | C18 column, acetonitrile/water gradient | 89.3 |

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare chemical shifts with published data for carbonyl (C-1, ~170 ppm) and methyl groups (C-18, ~20 ppm).

- HRMS : Confirm molecular formula (C₂₈H₄₀O₅) with <2 ppm mass error.

- X-ray crystallography (if crystalline): Resolve spatial arrangement of functional groups .

Q. What experimental designs are recommended for assessing this compound’s bioactivity?

- Methodological Answer : Use dose-response assays (e.g., IC₅₀ in cytotoxicity studies) with positive controls (e.g., doxorubicin for anticancer assays). For antifungal activity, follow CLSI guidelines with standardized fungal strains (e.g., Candida albicans ATCC 10231). Replicate experiments ≥3 times to ensure statistical power .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., strain-specific effects, solvent differences). Validate hypotheses using orthogonal assays (e.g., gene expression profiling alongside phenotypic assays). Apply mixed-effects models to account for batch variability .

- Example Conflict Resolution :

| Study | Activity (IC₅₀, μM) | Proposed Reason for Discrepancy |

|---|---|---|

| A (2022) | 15.2 | Used DMSO solvent, which inhibits fungal growth |

| B (2023) | 42.7 | Tested on drug-resistant Aspergillus strain |

Q. What integrative approaches are suitable for studying this compound’s mechanism of action?

- Methodological Answer : Combine multi-omics:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : LC-MS to trace metabolic pathway disruptions (e.g., ergosterol biosynthesis in fungi).

- Structural modeling : Molecular docking to predict interactions with fungal cytochrome P450 enzymes .

Q. How can researchers design studies to address this compound’s ecological role in fungal communities?

- Methodological Answer : Use co-culture experiments with competing microbial species. Quantify acid production via LC-MS under stress conditions (e.g., nutrient limitation). Apply ecological network analysis to model interactions (e.g., antagonism vs. symbiosis) .

Q. Data Analysis & Reproducibility

Q. What statistical models are appropriate for analyzing dose-response data in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀. For high-throughput data, apply Benjamini-Hochberg correction to control false discovery rates. Share raw data and code via repositories like Zenodo to enhance reproducibility .

Q. How can researchers ensure reproducibility in this compound purification across labs?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

Properties

CAS No. |

185846-15-5 |

|---|---|

Molecular Formula |

C25H30O6 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(2R,3R,5S)-3-hydroxy-5-[(1E,3E,5E,7E,9E,11E,15E)-17-methyl-13,14-dioxononadeca-1,3,5,7,9,11,15-heptaenyl]oxolane-2-carboxylic acid |

InChI |

InChI=1S/C25H30O6/c1-3-19(2)16-17-22(27)21(26)15-13-11-9-7-5-4-6-8-10-12-14-20-18-23(28)24(31-20)25(29)30/h4-17,19-20,23-24,28H,3,18H2,1-2H3,(H,29,30)/b6-4+,7-5+,10-8+,11-9+,14-12+,15-13+,17-16+/t19?,20-,23-,24-/m1/s1 |

InChI Key |

UWFRQOWLUPERFN-WUSQRGMKSA-N |

SMILES |

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |

Isomeric SMILES |

CCC(C)/C=C/C(=O)C(=O)/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]1C[C@H]([C@@H](O1)C(=O)O)O |

Canonical SMILES |

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |

Synonyms |

Cochliobolic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.